molecular formula C10H6BrNO3 B1414185 5-Bromo-2-cyano-3-formylphenylacetic acid CAS No. 1805486-52-5

5-Bromo-2-cyano-3-formylphenylacetic acid

Cat. No.: B1414185
CAS No.: 1805486-52-5
M. Wt: 268.06 g/mol
InChI Key: GFXCXWPXJCHFRJ-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-formylphenylacetic acid is an organic compound that features a bromine atom, a cyano group, and a formyl group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-formylphenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-cyano-3-formylphenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve high-quality product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-formylphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: 5-Bromo-2-cyano-3-carboxyphenylacetic acid.

    Reduction: 5-Bromo-2-amino-3-formylphenylacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-cyano-3-formylphenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-formylphenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-cyano-3-methylphenylacetic acid: Similar structure but with a methyl group instead of a formyl group.

    5-Bromo-2-cyano-3-hydroxyphenylacetic acid: Contains a hydroxy group instead of a formyl group.

    5-Bromo-2-cyano-3-nitrophenylacetic acid: Features a nitro group instead of a formyl group.

Uniqueness

5-Bromo-2-cyano-3-formylphenylacetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-bromo-2-cyano-3-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-8-1-6(3-10(14)15)9(4-12)7(2-8)5-13/h1-2,5H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXCXWPXJCHFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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